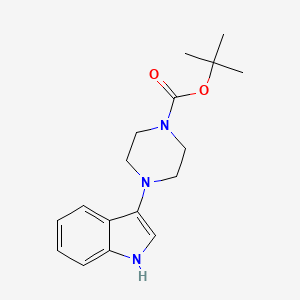

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBQPYPBAVBBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660874 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947498-87-5 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this molecule, delineating its chemical properties, synthesis, and its emerging role as a versatile scaffold for the development of novel therapeutic agents. The indole and piperazine moieties are privileged structures in pharmacology, and their combination in this molecule offers a unique framework for designing compounds with a wide range of biological activities. This guide will delve into the known biological landscape of indolylpiperazine derivatives, offering insights into their potential as antibacterial and cytotoxic agents, thereby providing a foundational resource for researchers in the field.

Introduction: The Significance of the Indolylpiperazine Core

The indole nucleus is a cornerstone in drug design, present in a plethora of natural and synthetic bioactive compounds. Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets. Similarly, the piperazine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties and engage in crucial binding interactions. The fusion of these two pharmacophores in Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate creates a molecule of considerable interest for the development of new chemical entities with therapeutic potential. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a strategic handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₇H₂₃N₃O₂ | - |

| Molecular Weight | 301.39 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from synthetic procedures of related compounds.[1] |

| CAS Number | Not definitively assigned. | - |

Synthesis and Chemical Reactivity

The synthesis of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate can be approached through several established synthetic methodologies in organic chemistry. The choice of a specific route often depends on the availability of starting materials and the desired scale of the reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two primary synthetic strategies: the formation of the C-N bond between the indole ring and the piperazine moiety.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Protocols

Two plausible and commonly employed methods for the synthesis are the Mannich reaction and the Buchwald-Hartwig amination.

3.2.1. Mannich Reaction

The Mannich reaction provides a straightforward approach to introduce the piperazine moiety at the C3 position of the indole ring.

-

To a solution of indole (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add formaldehyde (1.1 eq.) and Tert-butyl piperazine-1-carboxylate (1.0 eq.). The choice of solvent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product. A series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles have been synthesized using a similar Mannich reaction.[2]

Caption: Workflow for the Mannich reaction synthesis.

3.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a versatile method for synthesizing N-aryl piperazines. This approach would typically involve the coupling of a 3-haloindole (e.g., 3-bromoindole or 3-iodoindole) with Boc-piperazine.

-

To a reaction vessel, add 3-haloindole (1.0 eq.), Tert-butyl piperazine-1-carboxylate (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 2.0 eq.). The choice of catalyst, ligand, and base is crucial and often requires optimization for a specific substrate.

-

Add a dry, deoxygenated solvent (e.g., toluene, dioxane) to the vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product.

Caption: Workflow for the Buchwald-Hartwig amination.

Biological Activities and Potential Applications

While specific biological data for Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is limited in publicly available literature, the broader class of indolylpiperazine derivatives has demonstrated a wide range of pharmacological activities. This suggests that the target compound is a valuable intermediate for the synthesis of potentially bioactive molecules.

Antibacterial Activity

Several studies have highlighted the potential of indole-piperazine derivatives as antibacterial agents. For instance, some 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, including those with a piperazine moiety, have shown significant activity against both Gram-positive and Gram-negative bacteria.[3] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Cytotoxic Activity

The indolylpiperazine scaffold has also been explored for its anticancer potential. A series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles demonstrated cytotoxic activity against various human cancer cell lines, with some compounds showing comparable or even lower IC₅₀ values than the reference drug 5-fluorouracil.[2] The proposed mechanism for some of these compounds involves the induction of apoptosis.[2]

Other Potential Applications

The structural similarity of the indolylpiperazine core to known pharmacophores suggests its potential for a variety of other therapeutic applications. For example, the indole nucleus is a key component of serotonin, and derivatives of 1-(piperazin-1-ylmethyl)-1H-indole have been investigated for their interaction with serotonin receptors and potential use in treating central nervous system disorders.

Experimental Protocols for Further Investigation

To further elucidate the biological profile of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate and its derivatives, a series of in vitro and in vivo assays can be employed.

In Vitro Antibacterial Susceptibility Testing

A standard method to assess the antibacterial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate stands as a promising and versatile chemical entity for drug discovery and development. Its synthesis is achievable through established and robust chemical reactions, and the Boc-protecting group offers a convenient point for diversification. While direct biological data on this specific molecule is sparse, the extensive research on the broader class of indolylpiperazine derivatives provides a strong rationale for its further investigation. The demonstrated antibacterial and cytotoxic potential of related compounds underscores the value of this scaffold in the search for new therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on this core structure to fully unlock its therapeutic potential.

References

- Labanauskas, L., et al. (2013). Synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines. Chemija, 24(2), 147-154.

- Köksal, M., Yarım, M., Durmaz, İ., & Çetin-Atalay, R. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittel-Forschung, 62(8), 389–394.

- Albhaisi, R., Tırpanlar, D., Akgün, H., & Güngör, B. (2021). Synthesis and biological evaluation of novel N-substituted 3-methylindole derivatives. Yeditepe Journal of Health Sciences, 2(2), 77-85.

- Abdel-Gawad, S. M., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. European Journal of Medicinal Chemistry, 44(11), 4578-4584.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, a robust synthetic protocol, expected analytical characteristics, and its potential as a key building block for novel therapeutics, particularly those targeting the central nervous system.

Core Compound Identifiers

While a specific CAS number for tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is not prominently listed in major chemical databases, indicating its status as a specialized research intermediate, its constituent reagents and closely related analogues are well-characterized. The following table summarizes key identifiers for the target compound and the reagents for its synthesis.

| Identifier | Value | Source |

| Compound Name | Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | - |

| Molecular Formula | C₁₇H₂₃N₃O₂ | Calculated |

| Molecular Weight | 301.39 g/mol | Calculated |

| CAS Number | Not assigned | - |

| IUPAC Name | tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | Generated |

| SMILES | C1=CC=C2C(=C1)C(=CN2)N3CCN(CC3)C(=O)OC(C)(C)C | Generated |

Synthesis Protocol: A Field-Proven Approach

The synthesis of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is most effectively achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2] The rationale for selecting this method lies in its high functional group tolerance and its proven efficacy in coupling aryl halides with amines, which can be challenging using classical methods.[1]

The proposed synthesis involves the coupling of 3-bromoindole with tert-butyl piperazine-1-carboxylate. The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. Its wide bite angle is known to promote the desired reductive elimination step in the catalytic cycle and suppress side reactions.[3] Sodium tert-butoxide is employed as a strong, non-nucleophilic base to facilitate the deprotonation of the piperazine nitrogen, a key step in the formation of the active catalyst-amine complex.[4]

Reagents and Materials

| Reagent | CAS Number | Molecular Formula | Molecular Weight |

| 3-Bromoindole | 1484-27-1 | C₈H₆BrN | 196.04 g/mol [5] |

| Tert-butyl piperazine-1-carboxylate | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 g/mol [6][7] |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 g/mol [8] |

| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | 578.62 g/mol [3][9] |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 g/mol [4][10] |

| Toluene (anhydrous) | 108-88-3 | C₇H₈ | 92.14 g/mol |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 g/mol |

| Saturated aqueous sodium bicarbonate | - | NaHCO₃ | 84.01 g/mol |

| Brine | - | NaCl | 58.44 g/mol |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 g/mol |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromoindole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromoindole.

-

Reaction Execution: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate as a solid.

Synthetic Workflow Diagram

Caption: Buchwald-Hartwig synthesis of the title compound.

Analytical Characterization (Expected)

As specific analytical data for the title compound are not publicly available, the following represents expected data based on the analysis of structurally similar compounds.

| Analysis Type | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons (approximately 7.0-8.0 ppm), the piperazine ring protons (two distinct signals around 3.0-3.5 ppm), and the tert-butyl group (a singlet around 1.5 ppm). The indole N-H proton will likely appear as a broad singlet at a higher chemical shift (>8.0 ppm). |

| ¹³C NMR | Resonances for the indole carbons (100-140 ppm), the piperazine carbons (40-55 ppm), the tert-butyl carbons (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), and the carbonyl carbon (around 155 ppm). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z = 302.18. |

| Appearance | Likely an off-white to pale yellow solid. |

Applications in Drug Discovery and Development

The tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate scaffold is a privileged structure in medicinal chemistry. The indole moiety is a common pharmacophore in numerous biologically active compounds, while the piperazine ring often serves as a versatile linker or a basic center to improve pharmacokinetic properties.[11][12]

Central Nervous System (CNS) Targets

Derivatives of indole-piperazine have shown significant activity at various CNS receptors, particularly serotonin (5-HT) and dopamine receptors.[13][14]

-

Serotonin Receptor Modulation: Many indole-piperazine compounds exhibit high affinity for 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[15][16] This makes them attractive candidates for the development of novel antidepressants, anxiolytics, and antipsychotics.[12][13] The protonated nitrogen of the piperazine ring can form a key salt bridge interaction with aspartate residues in the binding pocket of these receptors.[17]

-

Dopamine Receptor Antagonism: The scaffold has also been explored for its potential as D₂/D₄ receptor antagonists, which are targets for antipsychotic medications.[14]

Other Therapeutic Areas

The versatility of the indole-piperazine core extends beyond CNS applications. For instance, some derivatives have been investigated for their potential as:

-

Anticancer agents: Indole derivatives are known to possess a wide range of therapeutic applications, including in oncology.

-

Anti-inflammatory and Analgesic agents: The piperazine scaffold is present in a number of compounds with anti-inflammatory and analgesic properties.[11]

The Boc-protecting group on the piperazine nitrogen in the title compound allows for further straightforward chemical modification. Deprotection under acidic conditions reveals a secondary amine, which can be readily functionalized to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Caption: Pathway to diverse therapeutic agents.

Safety and Handling

The handling of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate and its synthetic precursors should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-Bromoindole: May cause skin and eye irritation.

-

Sodium tert-butoxide: A flammable solid that reacts with water. It is corrosive and can cause severe skin burns and eye damage.[10] Handle under an inert atmosphere.

-

Palladium catalysts: May cause skin sensitization.

-

Toluene: A flammable liquid with potential reproductive toxicity.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.[18][19]

Conclusion

Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is a valuable and versatile building block in drug discovery. Its synthesis, achievable through robust methods like the Buchwald-Hartwig amination, provides a gateway to a vast chemical space of potential therapeutic agents. The established link between the indole-piperazine scaffold and significant activity at key CNS receptors underscores the importance of this compound in the ongoing search for novel treatments for neurological and psychiatric disorders. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this promising chemical entity in their research and development endeavors.

References

-

Sodium tert-butoxide. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link][4]

-

Xantphos. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link][3]

-

Xantphos. (n.d.). Chem-Impex. Retrieved January 7, 2026, from [Link][9]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 7, 2026, from [Link]

-

3-Bromo-1h-indole. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

Tris(dibenzylideneacetone)dipalladium(0). (n.d.). Home Sunshine Pharma. Retrieved January 7, 2026, from [Link]

-

Sodium Tert Butoxide. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 7, 2026, from [Link]

-

t-Butyl 1-piperaziencarboxylate. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link][7]

-

Li, Y., et al. (2021). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 26(16), 4995. [Link][13]

-

Tris(dibenzylideneacetone)dipalladium(0). (n.d.). Aspira Chemical. Retrieved January 7, 2026, from [Link]

-

Leopoldo, M., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4065. [Link][15]

-

Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(18), 6153-6170. [Link][16]

-

Singh, T., et al. (2021). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 26(11), 3247. [Link][17]

-

1,1,2-Trimethyl-1H-benzo[e]indole Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved January 7, 2026, from [Link]

-

Binding affinities of the selected compounds towards serotonin receptors. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Kumar, R., et al. (2021). Investigation of Indole‐3‐piperazinyl Derivatives as Potential Antidepressants: Design, Synthesis, In‐Vitro, In‐Vivo and In‐Silico Analysis. Chemistry & Biodiversity, 18(11), e2100523. [Link]

-

Bojarski, A. J., et al. (2005). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry, 13(7), 2587-2596. [Link][14]

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE 1H NMR spectrum. (n.d.). ChemAnalyst. Retrieved January 7, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(1), 1. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). Current Medicinal Chemistry, 28(1), 1-2. [Link][12]

-

TERT-BUTYL 4-(4-(2-OXO-1,2-DIHYDROQUINOLIN-7-YLOXY)BUTYL)PIPERAZINE-1-CARBOXYLATE. (n.d.). precisionFDA. Retrieved January 7, 2026, from [Link]

-

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate. (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

Sources

- 1. CAS 1484-27-1 | 3-Bromoindole - Synblock [synblock.com]

- 2. watson-int.com [watson-int.com]

- 3. Xantphos - Wikipedia [en.wikipedia.org]

- 4. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]

- 5. CAS 1484-27-1: 3-Bromoindole | CymitQuimica [cymitquimica.com]

- 6. tert-Butyl 1-piperazinecarboxylate | 57260-71-6 | FB15487 [biosynth.com]

- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tris(dibenzylideneacetone)dipalladium(0) CAS 51364-51-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Sodium tert-butoxide 97 865-48-5 [sigmaaldrich.com]

- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

Physical and chemical properties of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate [c]

An In-Depth Technical Guide to Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pharmacologically relevant indole nucleus linked to a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, positions it as a versatile synthetic intermediate. The indole moiety is a common scaffold in numerous biologically active compounds, while the piperazine ring is a prevalent functional group in many approved drugs due to its ability to modulate physicochemical properties and interact with biological targets. The Boc protecting group allows for selective chemical transformations at other positions of the molecule before its facile removal to enable further derivatization of the piperazine nitrogen.

This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, reactivity, and potential applications of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate, tailored for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not extensively published, this document leverages data from closely related analogues to provide a robust and scientifically grounded resource.

Physicochemical Properties

The physicochemical properties of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate are crucial for its handling, storage, and application in synthetic chemistry.

General Properties

A summary of the key physical and chemical properties is presented in the table below. Calculated values are based on the molecular structure, and qualitative descriptions are inferred from structurally similar compounds.

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₁₇H₂₃N₃O₂ | Calculated |

| Molecular Weight | 301.39 g/mol | Calculated |

| Appearance | Expected to be an off-white to light yellow solid. | Analogy to similar compounds |

| Melting Point | Data not available. Related piperidine analog melts at 133-135 °C. | Analogy to tert-butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate[1] |

| Boiling Point | Data not available. Expected to be high and likely to decompose upon distillation at atmospheric pressure. | General chemical principles |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide. Limited solubility in water is anticipated. | General chemical principles |

| CAS Number | Not assigned. The piperidine analog is 155302-28-6.[2] | - |

Spectral Properties

Detailed spectral analysis is essential for the characterization and purity assessment of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate. While specific spectra for this compound are not publicly available, the following are predicted characteristics based on analogous structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Indole Protons: A characteristic signal for the indole N-H proton is expected in the region of δ 8.0-8.5 ppm. A singlet for the C2-H of the indole is anticipated around δ 7.0-7.2 ppm. The aromatic protons on the benzene ring of the indole will likely appear as multiplets between δ 7.0 and 7.8 ppm.

-

Piperazine Protons: The protons on the piperazine ring are expected to show complex multiplets due to their chemical and magnetic non-equivalence. The four protons adjacent to the nitrogen connected to the indole ring would likely appear in the region of δ 3.0-3.4 ppm, while the four protons adjacent to the Boc-protected nitrogen would be shifted downfield to approximately δ 3.5-3.8 ppm.

-

Boc Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around δ 1.5 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm).

-

Piperazine Carbons: The carbon atoms of the piperazine ring are expected to appear in the range of δ 40-55 ppm.

-

Boc Carbons: The carbonyl carbon of the Boc group will have a characteristic signal around δ 155 ppm. The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the methyl carbons will appear around δ 28 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 302.19.

-

Fragmentation: A characteristic fragmentation would be the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion.

-

Synthesis and Purification

A plausible and efficient synthesis of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate can be designed based on established methodologies for the formation of indole-piperazine linkages. A common approach involves the nucleophilic substitution reaction between an indole derivative and a Boc-protected piperazine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via a Mannich base intermediate.

Experimental Protocol

Step 1: Synthesis of Gramine (3-((Dimethylamino)methyl)-1H-indole)

This step involves a classic Mannich reaction.

-

To a cooled (0-5 °C) solution of dimethylamine (40% in water, 1.2 equivalents) and formaldehyde (37% in water, 1.2 equivalents), slowly add acetic acid until the pH is neutral.

-

Add a solution of indole (1.0 equivalent) in a suitable solvent like ethanol.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Gramine, which can be purified by recrystallization if necessary.

Step 2: Synthesis of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate

This step is a nucleophilic substitution reaction.

-

To a solution of Gramine (1.0 equivalent) and tert-butyl piperazine-1-carboxylate (1.1 equivalents) in a high-boiling solvent such as toluene, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).

-

Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and wash with water to remove the catalyst and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate.

Reactivity and Chemical Behavior

The chemical reactivity of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is dictated by its constituent functional groups.

-

Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation. It can also participate in hydrogen bonding.

-

Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions. Its primary role is to deactivate the N-4 nitrogen of the piperazine, preventing it from undergoing undesired side reactions.

-

Deprotection of the Boc Group: The most important reaction for the synthetic utility of this compound is the removal of the Boc group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an alcohol or dioxane. This deprotection unmasks the secondary amine of the piperazine, making it available for subsequent reactions like acylation, alkylation, or sulfonylation.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate. Drawing upon the well-established pharmacological importance of the indole and piperazine scaffolds, this document outlines a strategic, multi-tiered approach to systematically investigate the compound's therapeutic potential. We will delve into the rationale behind selecting specific biological targets, provide detailed, field-proven experimental protocols for in vitro screening, and discuss the critical importance of early-stage ADME-Tox profiling. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this and structurally related compounds.

Introduction: The Promise of the Indole-Piperazine Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules, including neurotransmitters (e.g., serotonin), and numerous approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets. Similarly, the piperazine ring is a common constituent of many centrally acting pharmaceuticals, prized for its ability to introduce desirable physicochemical properties and to be readily functionalized to modulate target affinity and selectivity.[2][3]

The combination of these two pharmacophores in the indole-piperazine framework has given rise to a multitude of compounds with significant therapeutic potential.[2][4] Literature precedents demonstrate that this scaffold is associated with a broad spectrum of biological activities, including:

-

Central Nervous System (CNS) Modulation: Many indole-piperazine derivatives interact with key neurotransmitter receptors, such as dopamine and serotonin receptors, exhibiting potential as antipsychotic, antidepressant, and anxiolytic agents.[3][5][6]

-

Neuroprotection: Certain derivatives have shown promise as neuroprotective agents through mechanisms like histone deacetylase 6 (HDAC6) inhibition, promoting neurite outgrowth and protecting against oxidative stress.[7]

-

Antimicrobial Activity: The indole-piperazine core has been explored for the development of novel antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains.[1][4]

-

Anti-inflammatory and Analgesic Effects: Some compounds within this class have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[6]

Given this rich pharmacological background, Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate emerges as a compelling candidate for biological investigation. The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen offers a strategic handle for future synthetic modifications, allowing for the exploration of structure-activity relationships (SAR).

Postulated Biological Targets and Mechanisms of Action

Based on the established activities of structurally related indole-piperazine compounds, we can hypothesize several potential biological targets for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate. A logical starting point for screening would be to focus on G-protein coupled receptors (GPCRs) that are known to be modulated by this scaffold.

Primary CNS Targets: Dopamine and Serotonin Receptors

The structural resemblance of the indole moiety to serotonin and the frequent targeting of dopamine receptors by piperazine-containing drugs strongly suggest that Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate may interact with these receptor families.[3][5]

-

Dopamine D2 and D4 Receptors: Indoline and piperazine-containing derivatives have been identified as mixed D2/D4 receptor antagonists.[5] Dysregulation of dopaminergic signaling is implicated in various psychiatric disorders, making these receptors prime targets for antipsychotic drug development.

-

Serotonin 5-HT2A Receptors: The 5-HT2A receptor is a key target for both typical and atypical antipsychotics, as well as for some antidepressants and anxiolytics.[8][9] Agonism at this receptor can be associated with hallucinogenic effects, while antagonism is often a desired property for antipsychotic efficacy.[8]

The following diagram illustrates the proposed initial screening cascade for CNS receptor targets.

Caption: Initial CNS Receptor Screening Workflow.

A Strategic Framework for In Vitro Biological Evaluation

A systematic and tiered approach is essential for efficiently characterizing the biological activity of a novel compound. The following sections outline a series of validated in vitro assays to explore the potential therapeutic applications of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate.

Tier 1: Primary Target Engagement - Receptor Binding Assays

The initial step is to determine if the compound binds to its hypothesized molecular targets. Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor.[9][10]

-

Objective: To determine the binding affinity (Ki) of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate for the human dopamine D2 receptor.

-

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to membranes prepared from cells expressing the D2 receptor.[11]

-

Protocol:

-

Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Spiperone, and varying concentrations of the test compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

-

-

Objective: To determine the binding affinity (Ki) of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate for the human serotonin 5-HT2A receptor.

-

Principle: Similar to the D2 binding assay, this assay measures the displacement of a specific radioligand (e.g., [3H]-Ketanserin) from the 5-HT2A receptor.[12]

-

Protocol:

-

Use cell membranes from a cell line stably expressing the human 5-HT2A receptor.

-

Follow a similar procedure as the D2 binding assay, using [3H]-Ketanserin as the radioligand.

-

Calculate the IC50 and Ki values to determine the compound's affinity for the 5-HT2A receptor.

-

Tier 2: Functional Activity - GPCR Functional Assays

Once binding affinity is established, it is crucial to determine the functional consequence of this binding – whether the compound acts as an agonist, antagonist, or inverse agonist.[13][14]

-

Objective: To characterize the functional activity of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate at the D2 and 5-HT2A receptors.

-

Principle: The 5-HT2A receptor and many D2 receptor constructs couple to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels and inositol monophosphate (IP1) accumulation.[8][13][15] These downstream events can be measured using fluorescent dyes or FRET-based biosensors.

-

Protocol (Agonist Mode):

-

Plate cells expressing the receptor of interest in a 96- or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4) or the reagents for an IP-One HTRF assay.

-

Add varying concentrations of the test compound and measure the change in fluorescence or HTRF signal over time.

-

A dose-dependent increase in signal indicates agonist activity.

-

-

Protocol (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC80).

-

Measure the cellular response. A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity.

-

The following diagram depicts a generalized workflow for a GPCR functional assay.

Caption: Generalized GPCR Functional Assay Workflow.

Tier 3: Preliminary Safety and Liability Assessment

Early assessment of a compound's potential for toxicity is crucial to avoid late-stage failures in drug development.[16][17][18][19] Simple in vitro cytotoxicity assays can provide an initial indication of a compound's safety profile.

-

Objective: To assess the potential of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate to induce cell membrane damage.

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[20][21][22] The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, or a neuronal cell line for neurotoxicity) in a 96-well plate.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Add the supernatant to a new plate containing the LDH assay reagents.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of formazan produced, which is proportional to the LDH activity.[21][23]

-

Include positive (cell lysis agent) and negative (vehicle) controls to determine the percentage of cytotoxicity.

-

Early ADME-Tox Profiling: A Critical Step

In parallel with efficacy studies, it is imperative to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a drug candidate.[16][17][19] Early in vitro ADME-Tox screening can help identify potential liabilities and guide further chemical optimization.[16][18]

Table 1: Recommended In Vitro ADME-Tox Assays

| Parameter | Assay | Purpose |

| Absorption | Caco-2 Permeability Assay | Predicts intestinal permeability and oral absorption.[19] |

| Distribution | Plasma Protein Binding Assay | Determines the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to targets. |

| Metabolism | Microsomal Stability Assay | Assesses the metabolic stability of the compound in the presence of liver microsomes, providing an indication of its in vivo half-life. |

| Toxicity | hERG Channel Assay | Evaluates the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel. |

| Toxicity | Ames Test | Screens for mutagenic potential. |

Conclusion and Future Directions

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate represents a promising starting point for a drug discovery program, leveraging the well-established pharmacological potential of the indole-piperazine scaffold. The systematic approach outlined in this guide, from initial target binding and functional assays to preliminary safety and ADME-Tox profiling, provides a robust framework for elucidating its biological activity. Positive results in these initial screens would warrant further investigation, including selectivity profiling against a broader panel of receptors, in vivo efficacy studies in relevant animal models, and more extensive toxicological evaluations. The strategic placement of the Boc protecting group also paves the way for the synthesis of a focused library of analogs to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

References

- Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today.

- ADME/Toxicity - Drug Discovery.

- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. News-Medical.net.

- In Vitro ADME and Toxicology Assays. Eurofins Discovery.

- Importance of ADME and Toxicology Studies in Drug Discovery. STEMCELL Technologies.

- Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology.

- Technical Support Center: GPCR Experiments. Benchchem.

- Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. Bioorganic & Medicinal Chemistry Letters.

- G Protein-Coupled Receptor Screening Assays: Methods and Protocols.

- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.

- Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). The...

- Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking.

- In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance.

- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters.

- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition

- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. MilliporeSigma.

- Receptor-Ligand Binding Assays. Labome.

- Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition

- LDH Cytotoxicity Assay Kit. Canvax Biotech.

- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.

- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.

- LDH Cytotoxicity Assay.

- Serotonin 2A (5-HT2A)

- Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.

- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a n

- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods.

- 5-HT2A Serotonin Receptor Assay. Innoprot.

- tert-Butyl 4-(piperidin-3-ylmethyl)

- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)

- Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube.

- Novel Psychoactive Substances: Testing Challenges and Str

- Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.

- tert-Butyl 4-(piperidin-4-yl)

- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.

- Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents. European Journal of Medicinal Chemistry.

- Testing For Novel Psychoactive Substances. Agilent.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.

- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Tetrahedron Letters.

- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 15. innoprot.com [innoprot.com]

- 16. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug Discovery: ADME/Toxicity [promega.com]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 21. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. canvaxbiotech.com [canvaxbiotech.com]

An In-depth Technical Guide to the Putative Mechanism of Action for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

Abstract

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a synthetic compound that marries two highly significant pharmacophores in medicinal chemistry: the indole and piperazine rings. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural components suggest a strong potential for biological activity, particularly within the central nervous system (CNS). This guide proposes a putative mechanism of action based on the well-established pharmacology of its constituent moieties. We hypothesize that this compound acts as a modulator of serotonergic and dopaminergic pathways, with potential secondary effects on inflammatory and oxidative stress signaling. This document will provide a comprehensive overview of the chemical rationale, a proposed signaling pathway, and a detailed experimental workflow to elucidate its precise mechanism of action.

Introduction: Deconstructing a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and natural products.[1][2][3] Its presence in essential biomolecules like the neurotransmitter serotonin underscores its potential for interaction with a multitude of physiological targets.[1] Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][4]

Similarly, the piperazine ring is a common feature in numerous FDA-approved drugs, spanning therapeutic areas such as antihistamines, antipsychotics, and anthelmintics.[5][6][7] Its ability to interact with various CNS receptors, particularly dopamine and serotonin receptors, makes it a valuable component in the design of psychoactive compounds.[8][9]

The combination of these two moieties in Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate suggests a synergistic or additive effect, leading to a unique pharmacological profile. The tert-butyl carboxylate (Boc) group, while often used as a protecting group in synthesis, can also influence the molecule's lipophilicity and pharmacokinetic properties.

A Proposed Putative Mechanism of Action

Based on the structural analysis, we propose that Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate primarily functions as a dual modulator of serotonergic and dopaminergic receptors . The indole moiety is hypothesized to confer affinity for serotonin receptors (e.g., 5-HT subtypes), while the piperazine ring is predicted to interact with dopamine receptors (e.g., D2/D4). This dual activity could lead to a complex downstream signaling cascade affecting neurotransmitter release and neuronal excitability.

Furthermore, considering the known anti-inflammatory and antioxidant properties of indole derivatives, a secondary mechanism involving the modulation of inflammatory pathways (e.g., NF-κB) and oxidative stress markers is also plausible.[10][11]

Visualizing the Proposed Signaling Pathway

Caption: Proposed dual modulation of serotonergic and dopaminergic pathways by Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate.

Experimental Workflow for Mechanism of Action Elucidation

To validate the proposed mechanism, a multi-tiered experimental approach is necessary. The following protocols outline a logical progression from initial binding studies to in vivo functional assays.

Tier 1: Target Engagement and Affinity

The primary objective is to confirm direct binding of the compound to the hypothesized receptors.

Experimental Protocol: Radioligand Binding Assays

-

Preparation of Membranes: Prepare cell membrane fractions from cell lines recombinantly expressing human serotonin (5-HT1A, 5-HT2A, etc.) and dopamine (D2, D4) receptors.

-

Radioligand Selection: Choose appropriate radioligands with high affinity and specificity for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).

-

Competition Binding Assay:

-

Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation:

| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |

| 5-HT1A | [³H]8-OH-DPAT | ||

| 5-HT2A | [³H]Ketanserin | ||

| D2 | [³H]Spiperone | ||

| D4 | [³H]Nemonapride |

Tier 2: Functional Activity and Downstream Signaling

Following confirmation of binding, the next step is to determine the functional consequence of this interaction (agonist, antagonist, or allosteric modulator).

Experimental Protocol: In Vitro Functional Assays

-

Cell Culture: Use cell lines expressing the target receptors coupled to a reporter system (e.g., cAMP-responsive element-luciferase for Gs/Gi-coupled receptors, or a calcium-sensitive dye for Gq-coupled receptors).

-

Assay Procedure:

-

Plate cells in a multi-well format.

-

Treat cells with increasing concentrations of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate.

-

For antagonist activity, co-treat with a known agonist.

-

Incubate for a specified time.

-

Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for calcium).

-

-

Data Analysis:

-

Plot the response against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

-

Visualizing the Experimental Workflow:

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 3: Cellular and In Vivo Validation

The final stage involves assessing the compound's effects in more complex biological systems.

Experimental Protocols:

-

Neurotransmitter Release Assays: Utilize primary neuronal cultures or synaptosomes to measure the effect of the compound on the release of serotonin and dopamine.

-

Western Blot Analysis: Investigate the phosphorylation status of key downstream signaling proteins (e.g., ERK, CREB) in treated cells to confirm pathway activation.

-

In Vivo Behavioral Models: Administer the compound to rodents and assess its effects in models relevant to CNS disorders, such as the forced swim test (antidepressant-like activity) or the open field test (locomotor activity).

Conclusion

The structural features of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate strongly suggest a pharmacological profile centered on the modulation of serotonergic and dopaminergic systems. The proposed mechanism of action, while putative, is grounded in the extensive and well-documented activities of its indole and piperazine components. The outlined experimental workflow provides a robust framework for validating this hypothesis and fully characterizing the therapeutic potential of this intriguing molecule. Further investigation is warranted to unlock its full pharmacological profile and potential clinical applications.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. ([Link])

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. ([Link])

-

Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. ([Link])

-

(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ([Link])

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI. ([Link])

-

Piperazine - Wikipedia. ([Link])

-

Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed. ([Link])

-

What drugs contain piperazine? - Blog - BIOSYNCE. ([Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. ([Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ([Link])

-

Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed. ([Link])

-

Selected marketed drugs or drug candidates containing piperazine motif - ResearchGate. ([Link])

-

Some FDA‐approved piperazine‐containing drugs. - ResearchGate. ([Link])

-

Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking - DergiPark. ([Link])

-

Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties - Bentham Science Publisher. ([Link])

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. biosynce.com [biosynce.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. eurekaselect.com [eurekaselect.com]

The Indole-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The fusion of indole and piperazine moieties has given rise to a versatile and highly privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive literature review of indole-piperazine compounds, delving into their synthesis, diverse pharmacological activities, and burgeoning therapeutic applications. We will explore the intricate structure-activity relationships that govern their biological effects and discuss the mechanistic underpinnings of their actions, with a focus on their roles as anticancer, antipsychotic, and epigenetic modulating agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of novel therapeutics based on this remarkable chemical architecture.

Introduction: The Synergy of Indole and Piperazine

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds, including the neurotransmitter serotonin and the anticancer agent vincristine.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets.[2] Piperazine, a six-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[1]

The combination of these two pharmacophores into a single molecular entity, the indole-piperazine scaffold, has proven to be a highly fruitful strategy in the quest for novel therapeutics. This hybrid structure offers a unique three-dimensional arrangement of atoms that can be readily modified at multiple positions, allowing for the fine-tuning of pharmacological activity and selectivity. The inherent versatility of the indole-piperazine core has led to the discovery of compounds with a broad spectrum of biological activities, targeting a diverse range of receptors, enzymes, and signaling pathways.

This guide will navigate the rich and expanding landscape of indole-piperazine chemistry and pharmacology, providing a detailed exploration of their synthesis, a systematic review of their multifaceted biological effects, and an in-depth analysis of their therapeutic potential.

Synthetic Strategies for Indole-Piperazine Derivatives

The construction of indole-piperazine compounds can be achieved through a variety of synthetic routes, often leveraging well-established organic reactions. The choice of synthetic strategy is typically dictated by the desired substitution pattern on both the indole and piperazine rings, as well as the nature of the linker connecting the two moieties.

Key Synthetic Methodologies

Several common synthetic approaches are employed for the synthesis of indole-piperazine derivatives:

-

Mannich Reaction: This one-pot, three-component condensation reaction involving an indole, formaldehyde, and a substituted piperazine is a straightforward and efficient method for introducing a piperazinylmethyl group at the C3 position of the indole ring.[3]

-

Amide Bond Formation: The coupling of an indole carboxylic acid with a substituted piperazine using standard peptide coupling reagents (e.g., DCC, EDC, HATU) is a versatile method for creating a robust amide linkage between the two fragments.

-

Nucleophilic Substitution: The reaction of an indole derivative bearing a suitable leaving group (e.g., a halogen or a tosylate) with a piperazine can be used to forge a direct C-N or C-C bond between the two rings.

-

Reductive Amination: The reaction of an indole aldehyde or ketone with a piperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to N-alkylated piperazine derivatives.[4]

Experimental Protocol: Synthesis of a Representative Indole-Piperazine Compound

The following protocol outlines a general procedure for the synthesis of an indole-piperazine derivative via amide bond formation.

Synthesis of (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

Materials:

-

5-chloro-1H-indole-2-carboxylic acid

-

1-methylpiperazine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in dry DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1-methylpiperazine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/methanol gradient) to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Activities and Therapeutic Applications

The indole-piperazine scaffold has demonstrated a remarkable diversity of pharmacological activities, leading to its exploration in a wide range of therapeutic areas.

Anticancer Activity

Indole-piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[1][5] Their mechanisms of action are often multifaceted and can involve:

-

Histone Deacetylase (HDAC) Inhibition: Certain indole-piperazine compounds have been identified as potent inhibitors of HDACs, particularly class I and class IIb enzymes.[6][7][8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. For instance, novel indole-piperazine derivatives with a hydroxamic acid moiety have been shown to be selective HDAC6 inhibitors with neuroprotective activities.[6]

-

Kinase Inhibition: The piperazine moiety is a common feature in many approved kinase inhibitors. Indole-piperazine hybrids have been designed to target various kinases involved in cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some vindoline-piperazine conjugates have shown significant antiproliferative effects by interfering with microtubule dynamics, a validated target for cancer chemotherapy.[1]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

The nature and position of substituents on both the indole and piperazine rings significantly influence anticancer potency.

-

For HDAC inhibitors, the linker connecting the indole "cap" and the zinc-binding group is critical for optimal activity.

-

In vindoline-piperazine conjugates, the linker length and the substituent on the piperazine nitrogen are key determinants of antiproliferative activity.[1]

Table 1: Representative Indole-Piperazine Anticancer Agents

| Compound ID | Target | Cancer Cell Line | IC50/GI50 | Reference |

| Vindoline-piperazine conjugate 23 | Tubulin | MDA-MB-468 (Breast) | 1.00 µM | [5] |

| Vindoline-piperazine conjugate 25 | Tubulin | HOP-92 (Lung) | 1.35 µM | [5] |

| Indole-piperazine hybrid 6a | HDAC1 | K562, HCT116 | IC50 = 205 nM (HDAC1) | [7][8] |

| Indole-piperazine HDAC6 inhibitor 9c | HDAC6 | PC12 | IC50 = 13.6 nM | [6] |

Antipsychotic and Neurological Activity

The indole-piperazine scaffold is a prominent feature in many atypical antipsychotic drugs. These compounds often exhibit complex pharmacology, acting on multiple neurotransmitter receptors, particularly dopamine (D₂) and serotonin (5-HT) receptors.[9][10]

-

Dopamine D₂ and D₄ Receptor Antagonism: Optimization of lead compounds has led to the discovery of potent mixed D₂/D₄ receptor antagonists with potential for the treatment of schizophrenia.[11]

-

Serotonin Receptor Modulation: Indole-piperazine derivatives have been developed as potent and selective ligands for various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂, and 5-HT₆ receptors.[12][13][14] This multi-target engagement is believed to contribute to the improved efficacy and reduced side-effect profile of atypical antipsychotics.

Mechanism of Action: Multi-Receptor Targeting in Antipsychotic Therapy

The therapeutic efficacy of many atypical antipsychotics stems from their ability to modulate multiple neurotransmitter systems simultaneously. A balanced antagonism of D₂ and 5-HT₂A receptors is a key feature, which is thought to alleviate the positive symptoms of schizophrenia while minimizing extrapyramidal side effects.

Diagram 1: Simplified Signaling Pathway of D₂ and 5-HT₂A Receptor Antagonism

Caption: Antagonism of D₂ and 5-HT₂A receptors by indole-piperazine compounds.

Other Pharmacological Activities

The therapeutic potential of indole-piperazine compounds extends beyond oncology and neuroscience. Studies have revealed their efficacy as:

-

Anti-inflammatory and Analgesic Agents: Some derivatives have shown potent anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[15][16]

-

Antimicrobial Agents: The indole-piperazine scaffold has been incorporated into compounds with activity against various bacterial and fungal strains.

-

Antioxidant Agents: Several indole-piperazine derivatives have demonstrated significant free radical scavenging and antioxidant properties.[15][17]

Clinical Development and Future Perspectives

While many indole-piperazine compounds are in the preclinical stages of development, the piperazine moiety is a key component of several clinically approved drugs.[18] The continued exploration of the indole-piperazine scaffold holds immense promise for the discovery of novel therapeutics with improved efficacy and safety profiles. Future research directions include:

-

Targeted Drug Delivery: Conjugating indole-piperazine compounds to targeting ligands to enhance their delivery to specific tissues or cells.

-